2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine
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Overview
Description
Example 203 [WO2017058503A1]: is a synthetic organic compound that has been identified as an inhibitor of the histone lysine methyltransferase SUV39H2 . This enzyme catalyzes the addition of repressive methylation marks on histone 3 at lysine 9 (H3K9), which plays a crucial role in gene expression regulation .
Preparation Methods
The synthetic routes and reaction conditions for preparing Example 203 [WO2017058503A1] involve several stepsThe industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
Example 203 [WO2017058503A1] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Example 203 [WO2017058503A1] has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of histone lysine methyltransferase SUV39H2.
Biology: The compound is used in biological studies to understand the role of histone methylation in gene expression regulation.
Medicine: It has potential therapeutic applications in the treatment of diseases where histone methylation plays a role, such as cancer.
Industry: The compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Example 203 [WO2017058503A1] involves the inhibition of the histone lysine methyltransferase SUV39H2. This enzyme catalyzes the addition of methyl groups to histone 3 at lysine 9 (H3K9), leading to gene repression. By inhibiting this enzyme, the compound prevents the addition of these repressive methylation marks, thereby affecting gene expression .
Comparison with Similar Compounds
Example 203 [WO2017058503A1] can be compared with other inhibitors of histone lysine methyltransferases. Similar compounds include:
Example 204: Another inhibitor of SUV39H2 with a different chemical structure.
Properties
Molecular Formula |
C21H26ClN4O5P |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H26ClN4O5P/c1-28-19-13-20(29-2)17(22)12-16(19)18-14-25-6-5-15(11-21(25)23-18)24-7-9-26(10-8-24)32(27,30-3)31-4/h5-6,11-14H,7-10H2,1-4H3 |
InChI Key |
MSTKHNHJVJYJPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCN(CC4)P(=O)(OC)OC)Cl)OC |
Origin of Product |
United States |
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